Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)- is a derivative of anthranilic acid, which is known for its various biological activities The compound features an adamantyl group, a bulky and rigid structure, which can significantly influence its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthranilic acid derivatives, including N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can be achieved through the Ullmann reaction. This involves the coupling of an appropriate amine with o-chlorobenzoic acid in the presence of anhydrous potassium carbonate, copper powder, and amyl alcohol. The reaction mixture is refluxed with stirring for several hours, followed by alkalization with sodium hydroxide and acidification with hydrochloric acid to precipitate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinonoid structures.
Reduction: This can reduce the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
Anthranilic acid derivatives, including N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, have been studied for their biological activities. These compounds exhibit antiphlogistic (anti-inflammatory) properties, making them potential candidates for the development of anti-inflammatory drugs . Additionally, their unique structural features make them useful in material science for the development of novel polymers and other advanced materials .
Mechanism of Action
The mechanism of action of anthranilic acid derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group can enhance the binding affinity and specificity of the compound to its target, thereby modulating its biological activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
N-phenylanthranilic acid: Known for its anti-inflammatory properties.
N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with psychoactive effects.
N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with similar effects.
Uniqueness
Anthranilic acid, N-((3-(1-adamantyl)-5,6-dimethyl)phenyl)-, is unique due to the presence of both the adamantyl group and the dimethyl substitutions on the phenyl ring. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other anthranilic acid derivatives.
Properties
CAS No. |
34701-97-8 |
---|---|
Molecular Formula |
C25H29NO2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[5-(1-adamantyl)-2,3-dimethylanilino]benzoic acid |
InChI |
InChI=1S/C25H29NO2/c1-15-7-20(25-12-17-8-18(13-25)10-19(9-17)14-25)11-23(16(15)2)26-22-6-4-3-5-21(22)24(27)28/h3-7,11,17-19,26H,8-10,12-14H2,1-2H3,(H,27,28) |
InChI Key |
HKEWMXWCGJGWLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)NC2=CC=CC=C2C(=O)O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.